molecular formula C21H22N2O3 B12157034 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

Cat. No.: B12157034
M. Wt: 350.4 g/mol
InChI Key: KNHNNQKRLUIPAV-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is a complex organic compound that features a benzamide group attached to a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2,3,4,9-tetrahydro-1H-carbazole under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzamide
  • 5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
  • 2,3,4,9-tetrahydro-1H-carbazole derivatives

Uniqueness

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide

InChI

InChI=1S/C21H22N2O3/c1-25-18-11-10-13(12-19(18)26-2)21(24)23-17-9-5-7-15-14-6-3-4-8-16(14)22-20(15)17/h3-4,6,8,10-12,17,22H,5,7,9H2,1-2H3,(H,23,24)

InChI Key

KNHNNQKRLUIPAV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCC3=C2NC4=CC=CC=C34)OC

Origin of Product

United States

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